ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE
Overview
Description
Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Esterification: The reaction of an alcohol with a carboxylic acid to form an ester.
Amidation: The reaction of an amine with a carboxylic acid derivative to form an amide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[4-(ETHOXYCARBONYL)PHENYL]AMINO}-6-HYDROXY-4-METHYL-7-OXO-7,8-DIHYDROPTERIDIN-8-YL)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]amino}-6-hydroxy-4-methyl-7-oxopteridin-8(7H)-yl]benzoate can be compared with similar compounds such as:
Ethylhexyl triazone: A compound with similar structural features but different functional groups.
4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester: Another ester with a different core structure.
Properties
IUPAC Name |
ethyl 4-[[8-(4-ethoxycarbonylphenyl)-4-methyl-6,7-dioxo-5H-pteridin-2-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6/c1-4-35-23(33)15-6-10-17(11-7-15)27-25-26-14(3)19-20(29-25)30(22(32)21(31)28-19)18-12-8-16(9-13-18)24(34)36-5-2/h6-13H,4-5H2,1-3H3,(H,28,31)(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCIGVVTXKECOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C(=O)C(=O)N3)C4=CC=C(C=C4)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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